N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
N-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker. The ethanediamide moiety bridges two aromatic groups: a 3-methoxyphenylmethyl unit and a piperidin-2-yl ethyl chain.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-14-21(9-10-22(17)25)34(31,32)28-13-4-3-7-19(28)11-12-26-23(29)24(30)27-16-18-6-5-8-20(15-18)33-2/h5-6,8-10,14-15,19H,3-4,7,11-13,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJSSAKJMIMJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperidine- and amide-containing analogs. Below is a detailed comparison based on substituents, physicochemical properties, and functional relevance:
Table 1: Structural Comparison
*Calculated based on molecular formulas; †Estimated due to lack of explicit data.
Key Observations:
Sulfonamide vs. Amide Linkages :
- The target compound’s 4-fluoro-3-methylbenzenesulfonyl group enhances electrophilicity and binding affinity compared to the methylsulfanyl group in . Sulfonamides are typically more stable and resistant to enzymatic degradation than thioethers .
- In contrast, 4-Methoxybutyrylfentanyl uses a butanamide linker, prioritizing flexibility and lipid solubility for central nervous system penetration.
Aromatic Substitutions :
- The 3-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding, whereas the 4-(trifluoromethoxy)phenyl group in increases lipophilicity and metabolic stability .
Research Implications and Limitations
While the evidence lacks direct data on the target compound’s bioactivity, structural parallels to sulfonamide-based protease inhibitors (e.g., ) and opioid analogs (e.g., ) suggest plausible therapeutic avenues. However, the 3-methoxyphenyl group’s ortho-substitution may hinder binding compared to para-substituted derivatives in . Further studies are needed to elucidate its pharmacokinetics and target specificity.
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